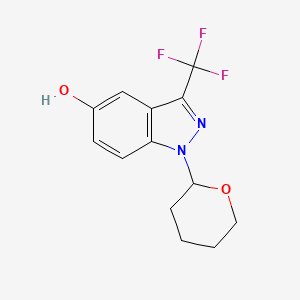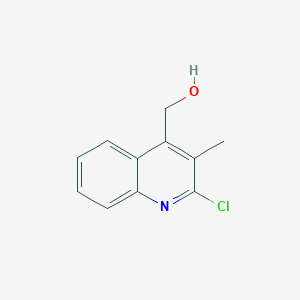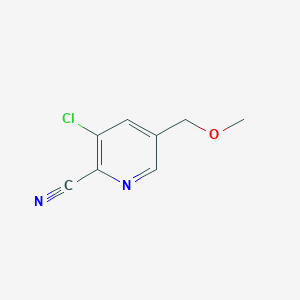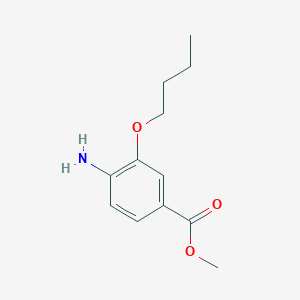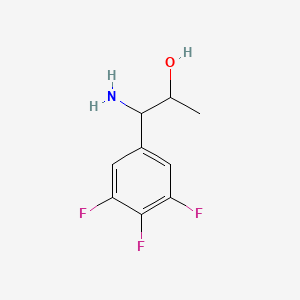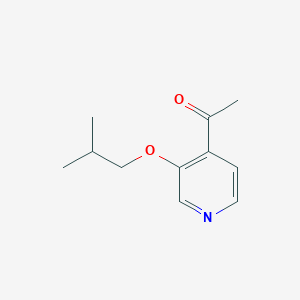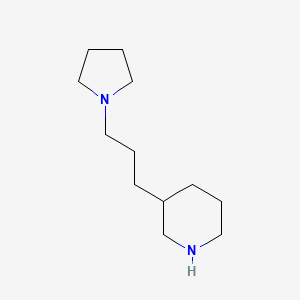
3-(3-(Pyrrolidin-1-yl)propyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Pyrrolidin-1-yl)propyl)piperidine is a chemical compound with the molecular formula C12H24N2 It is a heterocyclic compound containing both a piperidine and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Pyrrolidin-1-yl)propyl)piperidine typically involves the reaction of piperidine with 3-chloropropylpyrrolidine under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The raw materials used are generally inexpensive and readily available, making the industrial synthesis cost-effective .
化学反应分析
Types of Reactions
3-(3-(Pyrrolidin-1-yl)propyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine or piperidine ring can be functionalized with different substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
3-(3-(Pyrrolidin-1-yl)propyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
作用机制
The mechanism of action of 3-(3-(Pyrrolidin-1-yl)propyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Piperidine: Contains only the piperidine ring.
N-Substituted Piperidines: Compounds with various substituents on the piperidine ring .
Uniqueness
3-(3-(Pyrrolidin-1-yl)propyl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings, which confer distinct chemical and biological properties.
属性
分子式 |
C12H24N2 |
|---|---|
分子量 |
196.33 g/mol |
IUPAC 名称 |
3-(3-pyrrolidin-1-ylpropyl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-2-9-14(8-1)10-4-6-12-5-3-7-13-11-12/h12-13H,1-11H2 |
InChI 键 |
UKZIETSBVULVQF-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCCC2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


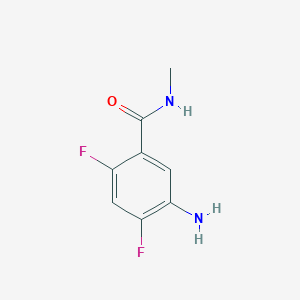
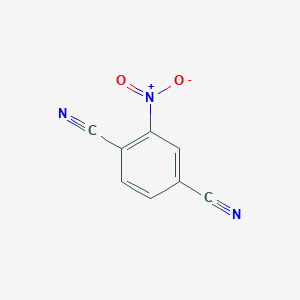
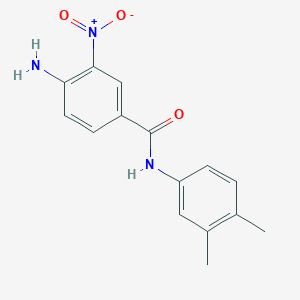
![(4-Chlorophenyl){4-[1-(methylsulfanyl)propyl]phenyl}methanone](/img/structure/B8558699.png)
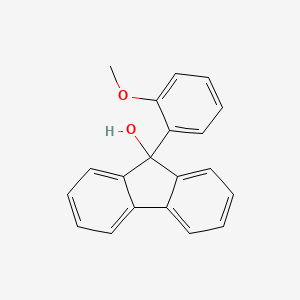
![3-Methyl-2-{4-[(propan-2-yl)oxy]phenyl}-3H-naphtho[1,2-d]imidazole](/img/structure/B8558722.png)
